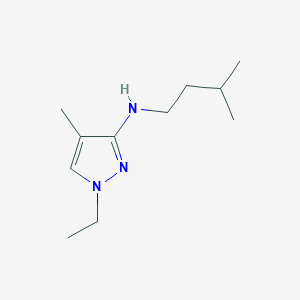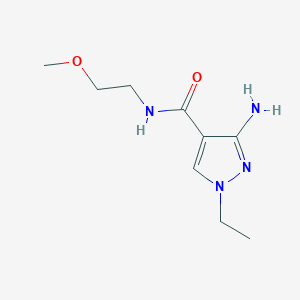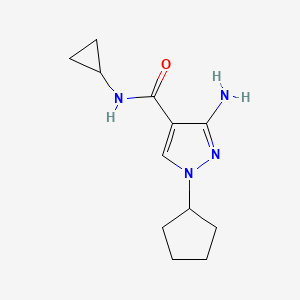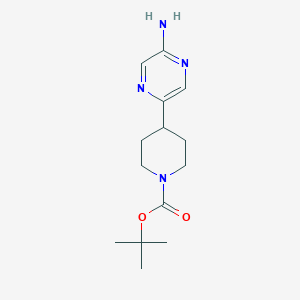![molecular formula C10H9F4N3S B11734250 N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11734250.png)
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a fluorinated heterocyclic compound. It features a thiophene ring substituted with a fluorine atom and a pyrazole ring substituted with a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves the functionalization of the thiophene ring and subsequent coupling with the pyrazole ring. One common method involves the direct fluorination of thiophene using molecular fluorine or other fluorinating agents . The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a selective inhibitor of enzymes such as histone deacetylases (HDACs) and sphingosine-1-phosphate (S1P) receptors.
Materials Science: The compound is explored for its use in organic semiconductors, blue light-emitting materials, and liquid crystals.
Biological Research: It has shown fungicidal, anti-inflammatory, and immunoregulatory activities.
Mechanism of Action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins, which leads to changes in gene expression . As an S1P receptor agonist, it mimics the natural ligand, activating the receptor and modulating immune responses .
Comparison with Similar Compounds
- 5-Fluorothiophene-2-carboxylic acid
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- 2-(Trifluoromethyl)thiophene
Comparison: N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is unique due to the combination of fluorinated thiophene and pyrazole rings, which imparts distinct electronic and steric properties. This uniqueness enhances its potential as a selective enzyme inhibitor and its utility in materials science .
Properties
Molecular Formula |
C10H9F4N3S |
|---|---|
Molecular Weight |
279.26 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H9F4N3S/c1-17-7(10(12,13)14)4-9(16-17)15-5-6-2-3-8(11)18-6/h2-4H,5H2,1H3,(H,15,16) |
InChI Key |
FJMNKZHJKGZUDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)NCC2=CC=C(S2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734171.png)

![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11734191.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734217.png)
![1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734218.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734221.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734230.png)
![1-(2-fluoroethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734236.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734248.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734255.png)
